molecular formula C11H9F3N2O2 B2909675 N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide CAS No. 866153-61-9

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide

Cat. No. B2909675
CAS RN: 866153-61-9
M. Wt: 258.2
InChI Key: BACNXLVUESCDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide, also known as BMS-986142, is a small molecule inhibitor that has demonstrated potential therapeutic benefits in various autoimmune diseases. The compound is being developed by Bristol-Myers Squibb and is currently undergoing clinical trials.

Mechanism Of Action

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide acts as a selective inhibitor of JAK1, which is involved in the signaling pathways of various cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and interleukin-23 (IL-23). By inhibiting JAK1, N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide can effectively block the downstream signaling pathways that lead to immune cell activation and inflammation.
Biochemical and Physiological Effects:
In preclinical studies, N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide has been shown to reduce inflammation and improve disease outcomes in various autoimmune disease models. The compound has also been shown to have a favorable safety and pharmacokinetic profile, with a half-life of approximately 12 hours in humans.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide is its selectivity for JAK1, which reduces the potential for off-target effects and toxicity. However, the compound may not be effective in all autoimmune diseases, as different cytokines and signaling pathways may be involved in different diseases. Additionally, the long-term safety and efficacy of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide in humans is still being evaluated in ongoing clinical trials.

Future Directions

There are several potential future directions for the development of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide. One possibility is the exploration of combination therapies with other immune-modulating agents, such as biologic therapies or other small molecule inhibitors. Another direction could be the investigation of the compound's effects on other diseases or conditions that involve immune dysregulation, such as cancer or viral infections. Finally, further research is needed to fully understand the safety and efficacy of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide in humans, and to determine its optimal dosing and treatment regimens.

Synthesis Methods

The synthesis of N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide involves a multi-step process that includes the reaction of 4-(2,2,2-trifluoroethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyanomethyl magnesium bromide to yield the desired product.

Scientific Research Applications

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide has been studied extensively in preclinical models of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease. The compound has demonstrated potent inhibition of the Janus kinase (JAK) family of enzymes, which play a key role in the signaling pathways involved in immune cell activation and inflammation.

properties

IUPAC Name

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)7-18-9-3-1-8(2-4-9)10(17)16-6-5-15/h1-4H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACNXLVUESCDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC#N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.